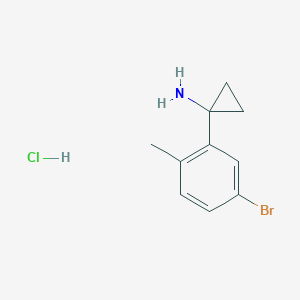![molecular formula C21H20FNO3 B2927115 3-(4-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 1010889-11-8](/img/structure/B2927115.png)
3-(4-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one” is a complex organic molecule. It contains a fluorophenyl group, a methylpropyl group, and a chromeno[8,7-e][1,3]oxazin-4-one group. The presence of these groups suggests that this compound may have interesting chemical properties and could be a subject of research in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The fluorophenyl and methylpropyl groups are likely attached to the chromeno[8,7-e][1,3]oxazin-4-one group at the 3rd and 9th positions, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学的研究の応用
Synthesis and Chemical Behavior
The compound 3-(4-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has been the focus of research due to its unique chemical structure and potential applications in various fields of scientific research. A study by Bondarenko et al. (2010) explored the behavior of 7-hydroxy-4′-fluoroisoflavones under the conditions of the Mannich reaction with primary amines, leading to the synthesis of new 9-alkyl-substituted derivatives of this compound. This research developed a method for synthesizing 8-aminomethyl derivatives of isoflavones, highlighting the compound's versatility in chemical synthesis processes (Bondarenko, Frasinyuk, & Khilya, 2010).
Biological Activities and Applications
In the realm of biological applications, the compound's derivatives have been investigated for their anti-proliferative activities and potential in cancer therapy. A study by Parveen et al. (2017) synthesized substituted derivatives and evaluated them against human breast cancer cell lines, demonstrating significant anti-proliferative activities. This research also involved molecular docking to understand the interactions with biological targets, indicating the compound's relevance in designing cancer therapies (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Advanced Material Applications
Beyond biomedical applications, research has also focused on the compound's role in advanced materials science. For instance, Mani et al. (2018) developed a highly sensitive probe based on a derivative of this compound for the detection of Cr3+ ions in living cells. The study demonstrated the probe's effectiveness in real-time monitoring of chromium levels, showcasing the compound's utility in environmental monitoring and bioimaging applications (Mani, Rajamanikandan, Ravikumar, Vijaya Pandiyan, Kolandaivel, Ilanchelian, & Rajendran, 2018).
Chemical Synthesis Innovation
Moreover, research on the compound has contributed to innovations in chemical synthesis methods. Mondal, Rana, and Mukhopadhyay (2014) reported an expeditious, one-pot synthesis of chromeno[4,3-e][1,3]oxazine derivatives, utilizing 3-hydroxy coumarin and demonstrating the compound's role in facilitating the development of new synthetic methodologies. This work emphasizes the compound's importance in organic chemistry, offering efficient routes for synthesizing complex heterocycles (Mondal, Rana, & Mukhopadhyay, 2014).
特性
IUPAC Name |
3-(4-fluorophenyl)-9-(2-methylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO3/c1-13(2)9-23-10-17-19(26-12-23)8-7-16-20(24)18(11-25-21(16)17)14-3-5-15(22)6-4-14/h3-8,11,13H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCATXWJLSFSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)F)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2927034.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2927035.png)
![N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B2927036.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B2927038.png)
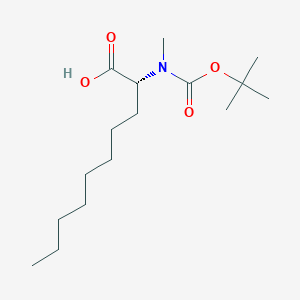

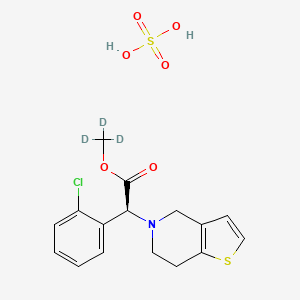
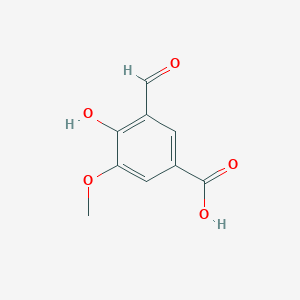

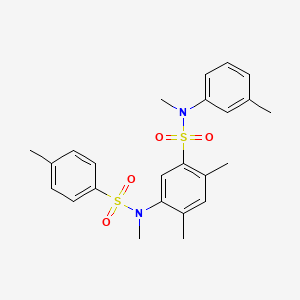
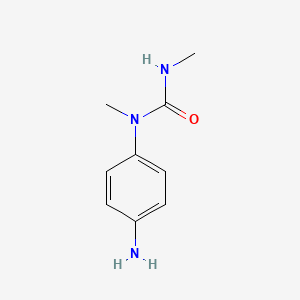

![N-(5-(1H-benzo[d]imidazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2927050.png)
